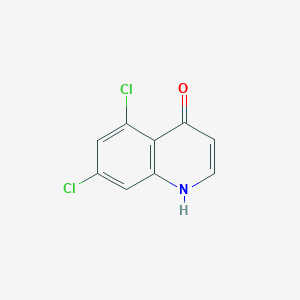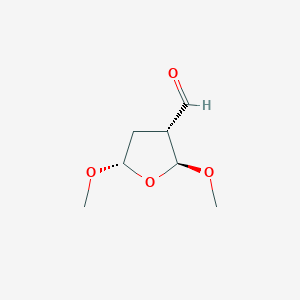
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile building block for the synthesis of various organic compounds, including amino acids, peptides, and nucleosides.
Mecanismo De Acción
The mechanism of action of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed that (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde acts as a reactive intermediate in the synthesis of organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can undergo various reactions, such as nucleophilic addition and condensation reactions, to form new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been reported to be non-toxic and non-carcinogenic. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been reported to be stable under various conditions, such as acidic and basic conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is also relatively easy to synthesize and purify. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations in lab experiments. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is hygroscopic and can absorb moisture from the air, which can affect the yield and purity of the final product. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can react with nucleophiles, such as amines and thiols, which can complicate the synthesis of certain organic compounds.
Direcciones Futuras
There are several future directions for the use of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One direction is the synthesis of new amino acids and peptides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde as a building block. Another direction is the synthesis of new nucleosides and nucleotides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can also be used in the synthesis of other organic compounds, such as carbohydrates and natural products. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be used in the development of new synthetic methods for organic synthesis.
Métodos De Síntesis
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxytetrahydrofuran with chloral hydrate in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde by dehydration. The yield of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be improved by using a solvent system consisting of dichloromethane and water.
Aplicaciones Científicas De Investigación
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a building block for the synthesis of various organic compounds. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of amino acids, such as N-(tert-butoxycarbonyl)-L-aspartic acid and N-(tert-butoxycarbonyl)-L-glutamic acid. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the synthesis of peptides, such as the cyclic peptide cyclo(-D-Ala-L-Pro-L-Val-L-Leu-L-Phe-). In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of nucleosides, such as 2'-deoxyinosine and 2'-deoxyguanosine.
Propiedades
Número CAS |
159551-34-5 |
|---|---|
Nombre del producto |
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde |
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2S,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7+/m1/s1 |
Clave InChI |
QMIGEDXMDGEZSR-VQVTYTSYSA-N |
SMILES isomérico |
CO[C@@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canónico |
COC1CC(C(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5beta)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



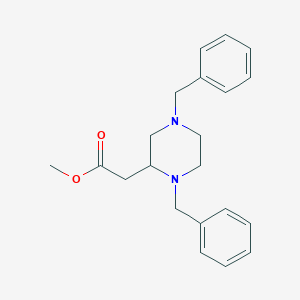
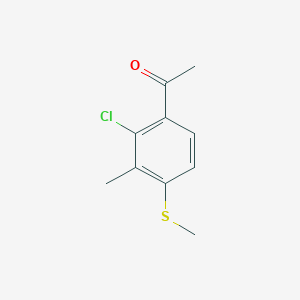

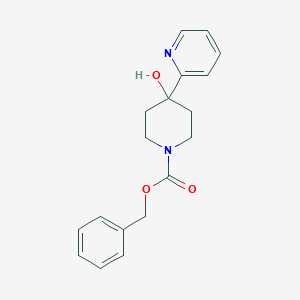

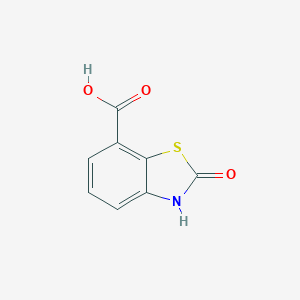
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

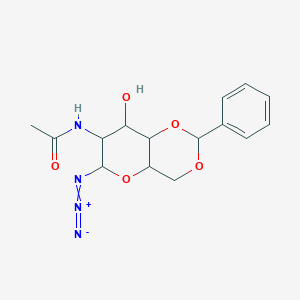


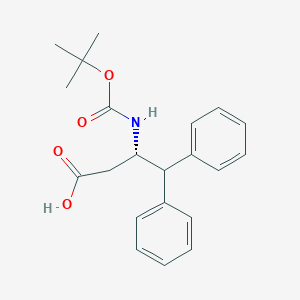
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
